

Unveiling the Structure of Sodium Perbromate: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond lengths of **sodium perbromate** (NaBrO₄), a compound of significant interest due to its strong oxidizing properties. The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Findings: Molecular Geometry of the Perbromate Ion

The perbromate ion (BrO₄⁻) is the key structural component of **sodium perbromate**. Experimental evidence from X-ray crystallography confirms that the perbromate ion possesses a nearly regular tetrahedral geometry.[1][2] This arrangement is consistent with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons and no lone pairs.[3]

The bromine atom resides at the center of the tetrahedron, bonded to four oxygen atoms at the vertices. This tetrahedral arrangement minimizes the electrostatic repulsion between the oxygen atoms, resulting in a stable configuration.

Quantitative Analysis of Bond Lengths and Angles

Detailed crystallographic studies of **sodium perbromate** monohydrate (NaBrO₄·H₂O) have provided precise measurements of the bond lengths and angles within the perbromate ion.



These findings are summarized in the table below.

Parameter	Average Observed Value	Rigid-Body Corrected Value
Br-O Bond Length	1.601 (4) Å	1.624 (3) Å
O-Br-O Bond Angle	109.5 (9)°	Not Applicable

Data sourced from the X-ray diffraction study of NaBrO₄·H₂O.[2]

The observed Br-O bond length of approximately 1.61 pm (1.61 Å) is indicative of a strong covalent bond.[4] The average O-Br-O bond angle of 109.5° is characteristic of a perfect tetrahedral geometry.[2][3]

Experimental Protocol: X-ray Crystallography of Sodium Perbromate Monohydrate

The determination of the precise molecular geometry and bond lengths of the perbromate ion was achieved through single-crystal X-ray diffraction analysis of **sodium perbromate** monohydrate (NaBrO $_4$ ·H $_2$ O).

Crystal Data and Data Collection:

Formula: NaBrO₄·H₂O[2]

Crystal System: Monoclinic[1][2]

Space Group: C2/c[2]

• Unit Cell Dimensions:

 \circ a = 15.7575 (19) Å

 \circ b = 5.7373 (15) Å

c = 11.3390 (19) Å



 \circ $\beta = 111.193 (10)^{\circ}[2]$

• Radiation: Mo K α ($\lambda = 0.71073 \text{ Å})[2]$

Temperature: 296 K[2]

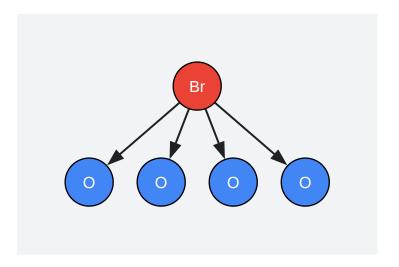
• Data Collection: Data were collected for 1137 unique reflections with $I > \sigma(I)$.[2]

Structure Solution and Refinement:

The crystal structure was solved and refined to a final R-factor of 0.039. The positions of the two inequivalent hydrogen atoms were also refined, allowing for a detailed analysis of the hydrogen bonding within the crystal lattice. The perbromate ion was observed to exhibit rigid-body motion, and the Br-O bond lengths were corrected accordingly.[2]

Visualization of the Perbromate Ion Geometry

The tetrahedral geometry of the perbromate ion is illustrated in the following diagram:



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Caption: Tetrahedral geometry of the perbromate ion (BrO₄⁻).

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